2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
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Overview
Description
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a bromine atom
Preparation Methods
The synthesis of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene typically involves multiple steps, including the formation of Grignard reagents and subsequent coupling reactions. One common method involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent. This intermediate is then reacted with 3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl chloride under controlled conditions to yield the desired product .
Chemical Reactions Analysis
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds include:
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in catalytic processes.
1-Bromo-2,4,6-triisopropylbenzene: A precursor in the synthesis of the target compound.
2,4,6-Triisopropylphenylboronic acid: Used in similar coupling reactions.
These compounds share structural similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
443295-47-4 |
---|---|
Molecular Formula |
C36H49Br |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-[3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C36H49Br/c1-20(2)26-16-31(22(5)6)35(32(17-26)23(7)8)28-13-29(15-30(37)14-28)36-33(24(9)10)18-27(21(3)4)19-34(36)25(11)12/h13-25H,1-12H3 |
InChI Key |
DOJFXAXSXSJQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)Br)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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